Product packaging for 7-Bromo-3-fluoroisoquinoline(Cat. No.:)

7-Bromo-3-fluoroisoquinoline

Cat. No.: B13651494
M. Wt: 226.04 g/mol
InChI Key: VCOPFEZPMRTZHQ-UHFFFAOYSA-N
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Description

Overview of the Isoquinoline (B145761) Scaffold in Contemporary Organic Chemistry

The isoquinoline framework, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in modern organic and medicinal chemistry. rsc.orgnih.gov This scaffold is a common motif in a vast array of naturally occurring alkaloids and synthetic compounds that exhibit a broad spectrum of pharmacological activities. nih.govingentaconnect.comresearchgate.net The inherent structural features of the isoquinoline nucleus make it an attractive template for the design of novel therapeutic agents. rsc.orgnih.gov Consequently, the development of efficient and sustainable methods for the synthesis and functionalization of isoquinoline derivatives remains a vibrant area of research. rsc.orgresearchgate.net

The Strategic Importance of Halogenation in Heterocyclic Synthesis

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful and widely employed strategy in organic synthesis. mdpi.comnumberanalytics.com The presence of halogen atoms can profoundly influence the physical, chemical, and biological properties of a heterocyclic compound. numberanalytics.com Halogens, particularly bromine and fluorine, can serve as versatile synthetic handles, facilitating a wide range of subsequent chemical transformations such as cross-coupling reactions, nucleophilic substitutions, and metallation reactions. mdpi.comsigmaaldrich.com This allows for the late-stage functionalization of complex molecules, providing access to a diverse array of derivatives. Furthermore, the incorporation of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making halogenation a crucial tool in drug discovery and development. mt.comnih.gov

Position-Specific Halogenation in Isoquinoline Systems: A Review of Synthetic Challenges

Despite the synthetic utility of halogenated isoquinolines, their preparation is often fraught with challenges, particularly concerning regioselectivity. The inherent electronic properties of the isoquinoline ring system typically direct electrophilic halogenation to the C5 and C8 positions. acs.org Achieving selective halogenation at other positions, such as C3, C4, or C7, often requires multi-step synthetic sequences or the use of specialized reagents and reaction conditions. acs.orgnih.gov For instance, direct halogenation at the C4 position has been a significant hurdle, with recent advancements employing strategies like dearomatization-rearomatization to achieve the desired regioselectivity. acs.org The synthesis of polysubstituted isoquinolines with specific halogenation patterns, such as 7-bromo-3-fluoroisoquinoline, presents a considerable synthetic puzzle that necessitates innovative and carefully designed methodologies. nih.gov

Rationale for Research Focus on this compound: A Methodological and Precursor Perspective

The compound this compound has garnered significant attention due to its unique substitution pattern, which offers a dual-pronged approach for synthetic diversification. The bromine atom at the C7 position and the fluorine atom at the C3 position exhibit distinct reactivities, allowing for selective and orthogonal chemical modifications. The C-Br bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of carbon and heteroatom substituents. rsc.org Concurrently, the C-F bond can participate in nucleophilic aromatic substitution reactions or be utilized for its electronic influence on the molecule's properties. This dual functionality makes this compound a highly valuable and versatile building block for the synthesis of complex, highly functionalized isoquinoline derivatives with potential applications in various fields of chemical research. cymitquimica.com

Interactive Data Table: Physicochemical Properties of Halogenated Isoquinolines

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
This compound2133046-19-0C9H5BrFN226.05 bldpharm.com
6-Bromo-3-fluoroisoquinoline891785-30-1C9H5BrFN226.05 cymitquimica.com
7-Bromo-8-fluoroisoquinoline2094685-40-0C9H5BrFN226.04 chembk.com
6-Bromo-7-fluoroisoquinoline1258833-80-5C9H5BrFN226.05 sigmaaldrich.com
7-Bromo-5-fluoroisoquinoline2059937-78-7C9H5BrFN226.05 fluorochem.co.uk
4-Bromo-7-chloro-6-fluoroisoquinoline1375302-35-4C9H4BrClFN260.49 smolecule.com
6-Bromo-1-chloro-7-fluoroisoquinoline1938129-37-3C9H4BrClFN260.49
7-Bromo-3-fluoro-1-(trifluoromethyl)isoquinolineNot AvailableC10H4BrF4N292.95 rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrFN B13651494 7-Bromo-3-fluoroisoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrFN

Molecular Weight

226.04 g/mol

IUPAC Name

7-bromo-3-fluoroisoquinoline

InChI

InChI=1S/C9H5BrFN/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H

InChI Key

VCOPFEZPMRTZHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)F)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Bromo 3 Fluoroisoquinoline

De Novo Synthetic Routes to the 7-Bromo-3-fluoroisoquinoline Core

De novo synthesis, the construction of the target molecule from acyclic or simple cyclic precursors, offers a powerful approach to introduce the desired substituents at specific positions from the outset.

Cyclization Reactions for Fluoroisoquinoline Ring Formation

Several cyclization strategies have been developed to form the fluoroisoquinoline ring system. One prominent method involves the intramolecular cyclization of o-cyano-β,β-difluorostyrenes. In this approach, reaction with an organolithium reagent selectively targets the cyano group, generating a nitrogen anion. This anion then undergoes an intramolecular nucleophilic substitution of a vinylic fluorine atom to afford the 3-fluoroisoquinoline (B1619788) ring. organicreactions.orgwikipedia.org This methodology allows for the synthesis of 3-fluoroisoquinolines with a variety of substituents at other positions. wikipedia.org

Another innovative one-pot synthesis involves the thermal decomposition of N-fluoroalkyl-1,2,3-triazoles in the presence of potassium fluoride (B91410). This reaction proceeds through a cascade of events including triazole ring opening, nitrogen elimination, rearrangement, a formal 1,3-fluorine shift, and finally cyclization to yield 1-fluoroalkyl-3-fluoroisoquinolines. rsc.org

Silver-catalyzed intramolecular oxidative aminofluorination of alkynes has also been reported as an efficient method for the synthesis of 4-fluoroisoquinolines, demonstrating the versatility of metal-catalyzed cyclizations in accessing fluorinated isoquinoline (B145761) scaffolds. rsc.org

Classical isoquinoline syntheses, such as the Pomeranz-Fritsch and Bischler-Napieralski reactions, provide foundational routes to the isoquinoline core. The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. organicreactions.orgwikipedia.org The Bischler-Napieralski reaction, on the other hand, is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates, typically using a dehydrating agent like phosphorus oxychloride (POCl₃), to form dihydroisoquinolines which can be subsequently oxidized to isoquinolines. wikipedia.orgnrochemistry.comorganic-chemistry.org These methods can be adapted to produce this compound by using appropriately substituted precursors. For instance, a 4-bromo-substituted benzaldehyde could be used in a Pomeranz-Fritsch reaction with a fluorine-containing amine component, or a β-(4-bromophenyl)ethylamide could be used in a Bischler-Napieralski reaction where the amide portion is designed to ultimately introduce the fluorine at the 3-position.

Cyclization MethodPrecursorsKey Reagents/ConditionsProduct Type
Intramolecular Cyclizationo-Cyano-β,β-difluorostyrenesOrganolithium reagents3-Fluoroisoquinolines organicreactions.orgwikipedia.org
Thermal DecompositionN-Fluoroalkyl-1,2,3-triazolesPotassium fluoride, microwave heating1-Fluoroalkyl-3-fluoroisoquinolines rsc.org
AminofluorinationAlkynesSilver(I) catalyst, NFSI4-Fluoroisoquinolines rsc.org
Pomeranz-FritschBenzaldehydes, 2,2-dialkoxyethylaminesAcid catalyst (e.g., H₂SO₄)Isoquinolines organicreactions.orgwikipedia.org
Bischler-Napieralskiβ-ArylethylamidesDehydrating agent (e.g., POCl₃)3,4-Dihydroisoquinolines wikipedia.orgnrochemistry.com

Bromination Strategies for Position 7 on Isoquinoline Scaffolds

The introduction of a bromine atom at the C7 position of the isoquinoline ring is typically achieved through electrophilic aromatic substitution. However, the inherent electronic properties of the isoquinoline nucleus direct electrophiles primarily to the C5 and C8 positions. acs.org Therefore, achieving regioselective bromination at C7 often requires specific strategies.

Direct bromination of the isoquinoline core can be challenging. For instance, bromination of isoquinoline in concentrated sulfuric acid with N-bromosuccinimide (NBS) leads predominantly to 5-bromoisoquinoline (B27571). researchgate.net Achieving substitution at the 7-position often necessitates the presence of directing groups or the use of multi-step sequences.

One potential route to 7-bromoisoquinoline (B118868) involves a diazotization-bromination sequence starting from 7-aminoisoquinoline. A disclosed method for preparing 7-bromoisoquinoline involves the conversion of an aromatic amine to the corresponding bromide via a Sandmeyer-type reaction in a non-aqueous solvent, which can be advantageous for substrates sensitive to strong aqueous acids.

For pre-existing isoquinoline scaffolds, palladium-mediated coupling reactions can also be employed to introduce a bromine atom at a specific position, provided a suitable precursor (e.g., an organotin or organoboron compound) is available at the C7 position.

Bromination StrategySubstrateReagents/ConditionsKey Outcome
Electrophilic BrominationIsoquinolineNBS, concentrated H₂SO₄Predominantly 5-bromoisoquinoline researchgate.net
Diazotization-Bromination7-AminoisoquinolineDiazotizing agent, Bromide source7-Bromoisoquinoline
Palladium-Mediated Coupling7-Substituted Isoquinoline PrecursorPalladium catalyst, Bromine source7-Bromoisoquinoline

Sequential Halogenation Protocols for Dual Substitution (Bromine at 7, Fluorine at 3)

The synthesis of this compound can be envisioned through a sequential halogenation approach, where the fluorine and bromine atoms are introduced in separate steps. Two primary pathways can be considered:

Bromination followed by Fluorination: This would involve the initial synthesis of 7-bromoisoquinoline. The subsequent introduction of fluorine at the 3-position would likely proceed through the formation of a 7-bromo-3-hydroxyisoquinoline intermediate. The hydroxyl group can then be converted to a fluorine atom using a suitable fluorinating agent.

Fluorination followed by Bromination: This route would commence with the synthesis of 3-fluoroisoquinoline. The subsequent bromination at the C7 position would require overcoming the natural directing effects of the isoquinoline ring. The presence of the fluorine atom at C3, being an electron-withdrawing group, would further deactivate the pyridine (B92270) ring towards electrophilic substitution, favoring substitution on the benzene (B151609) ring. However, achieving high regioselectivity for the C7 position over the C5 and C8 positions would likely require specific reaction conditions or the use of directing groups.

A versatile synthesis of substituted isoquinolines has been reported where lithiated o-tolualdehyde tert-butylimines condense with nitriles. nih.gov This method allows for the assembly of highly substituted isoquinolines, and by choosing appropriately halogenated precursors, could potentially be adapted for the synthesis of this compound. For example, starting with a brominated o-tolualdehyde and a fluorine-containing nitrile could, in principle, lead to the desired product.

Chemo- and Regioselective Synthesis of this compound Precursors

The successful synthesis of this compound is highly dependent on the chemo- and regioselective synthesis of its precursors. For de novo approaches like the Pomeranz-Fritsch or Bischler-Napieralski reactions, the synthesis of the required substituted benzaldehydes or phenethylamines is crucial.

For instance, the synthesis of a 4-bromo-substituted benzaldehyde or a β-(4-bromophenyl)ethylamine would be the first step in these classical routes. The other component would need to be designed to introduce the fluorine atom at the 3-position of the final isoquinoline.

The use of fluorine-containing synthons, which are small, versatile building blocks, is a promising strategy in this context. sci-hub.st These synthons can be incorporated into the synthetic scheme to introduce fluorine at a specific position with high efficiency.

A simple procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been described, based on a directed ortho-lithiation reaction. nih.gov This highlights the power of directed metalation in controlling the regioselectivity of substitution on the benzene ring of the isoquinoline system. A similar strategy could potentially be employed to introduce substituents at the 7-position by starting with a different precursor.

Functional Group Interconversion Approaches for this compound

Functional group interconversion (FGI) is a powerful strategy where one functional group is transformed into another on a pre-formed molecular scaffold. This approach is particularly useful for introducing substituents that are not compatible with the conditions used for the initial ring formation.

Precursor-Based Fluorination at Position 3

A common and effective strategy for introducing a fluorine atom at the 3-position of an isoquinoline ring is through the fluorination of a 3-hydroxyisoquinoline (B109430) precursor. 3-Hydroxyisoquinoline exists in tautomeric equilibrium with isoquinolin-3(2H)-one. This hydroxyl group can be converted into a fluorine atom using a variety of modern fluorinating reagents.

Selective fluorination of 1-hydroxyisoquinolines has been achieved using reagents like Selectfluor®. researchgate.net A similar principle can be applied to 3-hydroxyisoquinolines. The synthesis of the 7-bromo-3-hydroxyisoquinoline precursor would be the initial step. This could potentially be achieved through a de novo synthesis or by oxidation of 7-bromoisoquinoline at the 3-position, although the latter can be challenging.

Once the 7-bromo-3-hydroxyisoquinoline is obtained, treatment with a fluorinating agent such as Deoxofluor or Yarovenko's reagent could yield the desired this compound. The choice of fluorinating reagent and reaction conditions would be critical to ensure a high yield and to avoid unwanted side reactions.

PrecursorReagentProductReference
1-HydroxyisoquinolinesSelectfluor®Fluorinated isoquinolines researchgate.net
7-Bromo-3-hydroxyisoquinolineDeoxofluor / Yarovenko's reagent (proposed)This compound-

Precursor-Based Bromination at Position 7

The introduction of a bromine atom at the C7 position of the isoquinoline nucleus often involves the direct bromination of a suitable precursor. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity, particularly when the isoquinoline ring is already substituted.

One common approach involves the electrophilic bromination of an isoquinoline derivative. For instance, the bromination of a 3-fluoroisoquinoline precursor can be achieved using a variety of brominating agents. A study on the synthesis of related halo-substituted quinolines utilized bromine in acetic acid for the bromination of a quinolone derivative. Another approach involves the use of N-bromosuccinimide (NBS), which can act as an electrophile, attacking the electron-rich positions of the aromatic ring. newcastle.edu.au The reaction mechanism suggests that NBS first attacks the most nucleophilic position, which can be influenced by the existing substituents on the isoquinoline core. newcastle.edu.au

In the context of synthesizing pitch precursors for carbon fibers, a bromination-dehydrobromination method has been employed. nih.gov This process, using bromine as an initiator, promotes condensation reactions and the formation of cross-linked structures. nih.gov While applied to a different field, the underlying principle of using bromine to induce specific chemical transformations highlights its versatility in organic synthesis. The degree of bromination and subsequent cross-linking can be controlled by the concentration of bromine used. nih.gov

Detailed research findings on the bromination of 3-fluoroisoquinoline to yield the 7-bromo derivative are often proprietary or part of larger synthetic sequences within medicinal chemistry programs. However, the general principles of electrophilic aromatic substitution on the isoquinoline ring system are well-established. The electron-withdrawing nature of the fluorine atom at C3 and the nitrogen atom in the ring can direct the incoming electrophile (bromine) to specific positions on the benzo portion of the isoquinoline.

Table 1: Examples of Bromination Reactions on Aromatic Precursors

PrecursorBrominating AgentConditionsProductReference
3-HexylthiopheneN-BromosuccinimideDimethylformamide2,5-Dibromo-3-hexylthiophene newcastle.edu.au
Isotropic Pitch PrecursorsBromine-Brominated Pitch Precursors nih.gov

This table illustrates general bromination strategies on different aromatic systems, highlighting the versatility of reagents like NBS.

Orthogonal Protecting Group Strategies in the Synthesis of this compound

In multi-step syntheses of complex molecules like this compound, the use of protecting groups is often indispensable. libretexts.org Orthogonal protecting groups are particularly valuable as they can be removed under different conditions, allowing for the selective deprotection of one functional group in the presence of others. sigmaaldrich.com This strategy is crucial when multiple reactive sites need to be managed throughout a synthetic sequence.

Common protecting groups for amines, which could be relevant for isoquinoline precursors, include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). The Boc group is acid-labile, while the Fmoc group is removed by a base, such as piperidine. sigmaaldrich.comorganic-chemistry.org This orthogonality allows for the selective deprotection of one group without affecting the other. sigmaaldrich.com

For hydroxyl groups, a wide array of protecting groups exists, including silyl (B83357) ethers like TMS (trimethylsilyl), TBDMS (tert-butyldimethylsilyl), and TIPS (triisopropylsilyl). harvard.eduutsouthwestern.edu These groups exhibit different stabilities towards acidic and basic conditions, as well as fluoride-based deprotection reagents, offering a high degree of orthogonality. harvard.edu For example, a TMS ether is more labile than a TBDMS ether under acidic conditions. harvard.edu

In the synthesis of a 1,8-disubstituted tetrahydroisoquinoline, a 4-bromo substituent was used as a protecting group to prevent the formation of a regioisomeric isoquinoline during a Bischler–Napieralski cyclization. nih.gov This bromine "protecting group" was later removed by catalytic hydrogenation. nih.gov This exemplifies how a substituent that will be part of the final target molecule can also serve a temporary protective role.

The strategic application of these protecting groups ensures that specific transformations, such as bromination or fluorination, occur at the desired positions without unintended side reactions at other functional groups present in the molecule.

Table 2: Common Orthogonal Protecting Groups in Organic Synthesis

Protecting GroupAbbreviationCleavage ConditionsProtected GroupReference
tert-ButoxycarbonylBocAcid (e.g., TFA)Amine organic-chemistry.org
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Amine sigmaaldrich.com
tert-ButyldimethylsilylTBDMSAcid, Fluoride ionAlcohol harvard.edu
BenzylBnHydrogenolysisAlcohol, Amine libretexts.org

Transition-Metal-Catalyzed Approaches to this compound Synthesis

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering efficient and selective methods for bond formation. Palladium and copper catalysts are particularly prominent in the construction and functionalization of the isoquinoline scaffold.

Palladium-Catalyzed Cross-Coupling Strategies in Isoquinoline Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted isoquinolines. researchgate.net These reactions, such as Suzuki, Heck, and Sonogashira couplings, allow for the formation of carbon-carbon bonds, enabling the introduction of various substituents onto the isoquinoline core. rsc.org

A common strategy for constructing the isoquinoline ring involves a palladium-catalyzed coupling-imination-annulation sequence. researchgate.net For example, 2-bromoarylaldehydes can react with terminal acetylenes in the presence of a palladium catalyst and a nitrogen source, like ammonium (B1175870) acetate (B1210297), to form disubstituted isoquinolines. researchgate.net This one-pot procedure is often facilitated by microwave irradiation to enhance reaction rates. researchgate.net

Furthermore, existing halogenated isoquinolines can be further functionalized using palladium-catalyzed cross-coupling reactions. For instance, a bromoisoquinoline can undergo Suzuki-Miyaura coupling with arylboronic acids, Heck reaction with alkenes, or Sonogashira coupling with terminal alkynes to introduce diverse functionalities. rsc.org These reactions demonstrate the utility of a bromo-substituted isoquinoline as a versatile intermediate for creating a library of derivatives. rsc.org

The synthesis of α-CF3 amides has also been achieved via palladium-catalyzed carbonylation of 2-bromo-3,3,3-trifluoropropene, showcasing the power of palladium catalysis in incorporating fluorinated moieties. nih.gov While not a direct synthesis of this compound, this methodology highlights the potential for palladium-catalyzed reactions in constructing complex fluorinated molecules.

Table 3: Examples of Palladium-Catalyzed Reactions in Heterocycle Synthesis

Reaction TypeReactantsCatalyst SystemProduct TypeReference
Coupling-Imination-Annulation2-Bromoarylaldehyde, Terminal Alkyne, Ammonium AcetatePalladium catalystDisubstituted Isoquinoline researchgate.net
Suzuki-Miyaura CouplingBromoisoquinoline, Arylboronic AcidPalladium catalystAryl-substituted Isoquinoline rsc.org
Heck ReactionBromoisoquinoline, AlkenePalladium catalystAlkenyl-substituted Isoquinoline rsc.org
Sonogashira CouplingBromoisoquinoline, Terminal AlkynePalladium catalyst, Copper co-catalystAlkynyl-substituted Isoquinoline rsc.org

Copper-Mediated Reactions for Halogenated Isoquinoline Formation

Copper-mediated reactions have a long history in organic synthesis, particularly for the formation of carbon-heteroatom and carbon-carbon bonds. longdom.orgnih.gov The Ullmann reaction, for example, traditionally uses copper to couple aryl halides. longdom.org

In the context of isoquinoline synthesis, copper catalysts can be used in conjunction with palladium in reactions like the Sonogashira coupling. rsc.org Copper(I) iodide is a common co-catalyst in this reaction, facilitating the coupling of terminal alkynes with aryl halides. rsc.org

Photoinduced, copper-catalyzed cross-coupling reactions have also emerged as a complementary approach to traditional thermal methods. rsc.org Mechanistic studies have shown that a photoexcited copper-thiolate complex can act as an electron donor to an aryl iodide, leading to the formation of a cross-coupled product. rsc.org This highlights the evolving landscape of copper-mediated transformations.

Other Catalytic Methods for Introducing Halogen Substituents

Beyond palladium and copper, other catalytic systems can be employed for the introduction of halogen substituents. While specific examples for this compound are scarce, general methodologies for halogenation are relevant. For instance, the bromination of certain organic compounds can be influenced by the presence of specific catalysts that can activate the brominating agent or the substrate.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bridgew.edunih.gov These principles are increasingly important in the pharmaceutical and chemical industries. researchgate.net

Key green chemistry principles applicable to the synthesis of this compound include:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts is a primary goal. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org One-pot reactions, such as the palladium-catalyzed synthesis of isoquinolines from 2-bromoarylaldehydes, contribute to a higher atom economy by reducing the number of isolation and purification steps. researchgate.net

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. wordpress.com This includes the choice of reagents, solvents, and catalysts.

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. acs.org Research into solvent-free reactions or the use of greener solvents like water or ionic liquids is an active area of investigation.

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. acs.org The use of microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. nih.gov The transition-metal-catalyzed methods discussed above are excellent examples of this principle in action.

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Solvent-Free and Aqueous-Phase Methodologies

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry, mitigating environmental pollution and safety hazards. beilstein-journals.org Consequently, solvent-free and aqueous-phase synthesis have emerged as attractive strategies for the construction of N-heterocycles.

Solvent-free, or solid-state, reactions are often facilitated by grinding, ball-milling, or microwave irradiation, which can lead to shorter reaction times, higher yields, and simplified purification procedures. beilstein-journals.org For the synthesis of isoquinoline derivatives, mechanochemical methods have been reported for various bond-forming reactions, including C-C and C-N bond constructions. beilstein-journals.org While a specific solvent-free synthesis of this compound is not explicitly detailed in the literature, the general applicability of these techniques to related heterocyclic systems suggests their potential. For instance, a one-pot, solvent-free Wittig reaction of organic halides with aldehydes or ketones has been demonstrated, a transformation that could be adapted for the construction of precursors to the target molecule. beilstein-journals.org

Aqueous-phase synthesis offers another environmentally benign alternative, utilizing water as a safe, non-toxic, and inexpensive solvent. semanticscholar.org Copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been shown to be a highly efficient method for accessing isoquinolines and their N-oxides with high atom economy. semanticscholar.orgrsc.org This approach avoids the need for organic solvents, additives, or ligands. semanticscholar.org The synthesis of halogenated isoquinolines, which are key precursors, can also be conducted in aqueous media. For example, palladium-catalyzed Suzuki-Miyaura coupling of halogenated isoquinolines with boronic acids is often performed in aqueous solvent mixtures. A notable development is the direct halogenation of isoquinolines at the C4 position in a one-pot procedure that proceeds via a dearomatization-electrophilic substitution-rearomatization strategy, which can be performed in a biphasic system potentially involving water. acs.org

The table below summarizes potential solvent-free and aqueous-phase reactions applicable to the synthesis of precursors for this compound, based on methodologies for related compounds.

Reaction TypeConditionsAdvantagesApplicable Precursor Synthesis
Mechanochemical Wittig Reaction Ball-milling, solvent-free, weak base (e.g., K₂CO₃)Reduced solvent waste, shorter reaction timesSynthesis of styryl derivatives for subsequent cyclization
Copper-Catalyzed Cyclization Cu(I) catalyst, water, mild conditionsHigh atom economy, avoidance of organic solventsFormation of the isoquinoline core from alkynylaryl oximes
Palladium-Catalyzed Cross-Coupling Pd catalyst, aqueous solvent mixture, baseHigh functional group tolerance, mild conditionsIntroduction of substituents on the isoquinoline ring
One-Pot C4-Halogenation Boc₂O, electrophilic halogen source, acidSite-selective, metal-free, one-pot procedureDirect halogenation of the isoquinoline core

Catalyst Reuse and Sustainability Considerations

The use of transition-metal catalysts is prevalent in modern organic synthesis, including the construction of isoquinoline scaffolds. researchgate.netnih.gov A key aspect of sustainable chemistry is the ability to recover and reuse these often expensive and toxic catalysts. rsc.org Homogeneous catalysts, while highly active and selective, can be difficult to separate from the reaction mixture. To address this, strategies such as using recyclable catalytic systems have been developed.

One promising approach involves the use of polyethylene (B3416737) glycol (PEG) as a green, non-volatile, and biodegradable solvent. researchgate.netrsc.org For instance, a homogeneous reusable Ru(II)/PEG-400 catalytic system has been employed for the synthesis of isoquinoline derivatives. rsc.org The catalyst can be recovered by extraction and reused in subsequent reactions with only a minor decrease in activity. rsc.org Similarly, rhodium-catalyzed annulation reactions for isoquinoline synthesis have been developed where the selenium-containing byproduct can be recovered and recycled, minimizing waste. acs.org

The development of heterogeneous catalysts, where the catalyst is supported on a solid material, is another important avenue for sustainable synthesis. While not specifically reported for this compound, the principles are broadly applicable.

The following table outlines catalyst systems with demonstrated or potential reusability for the synthesis of isoquinoline derivatives.

Catalyst SystemSolvent/SupportReaction TypeReusability
Ru(II) Complex PEG-400Annulation of N-tosylhydrazones with alkynesRecyclable for several runs with minimal loss of activity rsc.org
Rhodium(I) Complex -Carbothiolation of alkynesActivating group can be recycled nih.gov
Rhodium Complex -Annulative coupling with vinyl selenoneSelenium fragment recoverable and recyclable acs.org
Palladium on solid support VariousCross-coupling reactionsGenerally reusable, though specific examples for isoquinolines are less detailed

Atom Economy in this compound Synthetic Pathways

Atom economy, a concept introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. jocpr.com

In the context of synthesizing a complex molecule like this compound, achieving high atom economy requires careful selection of synthetic routes. Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions, which generate byproducts. rsc.org

For instance, a Diels-Alder reaction, a type of cycloaddition, can exhibit 100% atom economy in forming a cyclic structure. jocpr.com While a direct Diels-Alder approach to this compound is unlikely, the principle of maximizing bond formation while minimizing byproduct generation is crucial.

Let's consider a hypothetical final step in a synthesis: a cross-coupling reaction to introduce the bromo or fluoro substituent. A Suzuki coupling of a hypothetical chloro-fluoro-isoquinoline with a bromine source would have a lower atom economy than a direct C-H activation/bromination that only produces a small byproduct like water or hydrogen gas.

The table below provides a conceptual analysis of the atom economy for different reaction types that could be employed in the synthesis of this compound.

Reaction TypeGeneral EquationAtom EconomyComments
Addition Reaction A + B → C100%Ideal for atom economy, as all reactant atoms are in the product. rsc.org
Cycloaddition Reaction A + B → C100%Highly atom-economical for ring formation. jocpr.com
Substitution Reaction A-B + C → A-C + B< 100%Generates a stoichiometric byproduct (B). Common in functional group interconversions.
Wittig Reaction R-CHO + Ph₃P=CHR' → R-CH=CHR' + Ph₃P=OLowProduces a stoichiometric amount of triphenylphosphine (B44618) oxide as waste. wikipedia.org
Suzuki Coupling R-X + R'-B(OH)₂ → R-R' + X-B(OH)₂ModerateGenerates boronic acid waste and byproducts from the base and catalyst cycle. wikipedia.org

To maximize the atom economy in the synthesis of this compound, synthetic chemists should prioritize strategies that involve catalytic C-H functionalization, addition reactions, and cycloadditions, while minimizing the use of stoichiometric reagents and protecting groups. researchgate.netnih.gov

Reactivity and Transformation Pathways of 7 Bromo 3 Fluoroisoquinoline

Electrophilic Aromatic Substitution Reactions of 7-Bromo-3-fluoroisoquinoline

Electrophilic aromatic substitution (EAS) on the isoquinoline (B145761) nucleus generally occurs on the more electron-rich benzene (B151609) ring (positions 5, 6, 8) rather than the electron-deficient pyridine (B92270) ring. masterorganicchemistry.com The reaction proceeds through a high-energy carbocation intermediate, known as a Wheland intermediate, and the rate-determining step is the initial attack of the electrophile. masterorganicchemistry.com

The regiochemical outcome of EAS on this compound is controlled by the directing effects of the existing substituents.

Pyridine Nitrogen: The nitrogen atom strongly deactivates the pyridine ring (positions 1, 3, 4) towards electrophilic attack.

Bromo Group (C-7): The bromine atom is a deactivating substituent due to its electron-withdrawing inductive effect (-I). However, it is an ortho-, para- director because of its ability to stabilize the cationic intermediate through resonance via its lone pairs (+M effect). nih.gov Therefore, the bromine at C-7 directs incoming electrophiles to the C-6 and C-8 positions.

Fluoro Group (C-3): The fluorine atom on the pyridine ring primarily exerts a strong deactivating inductive effect on the entire molecule, including the benzene ring, further reducing its reactivity towards electrophiles.

Considering these factors, electrophilic attack is predicted to occur selectively on the benzene ring, primarily at the positions ortho and para to the bromo group.

The primary competition in EAS is between the available positions on the benzene ring: C-5, C-6, and C-8.

Attack at C-5 and C-8: These positions are generally the most reactive in isoquinoline itself. masterorganicchemistry.com The C-8 position is ortho to the C-7 bromo director.

Attack at C-6: This position is also ortho to the C-7 bromo director.

The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role in favoring one position over another. However, substitution at the C-5 and C-8 positions is generally favored in electrophilic substitutions of isoquinolines. masterorganicchemistry.com Given the directing effect of the C-7 bromine, substitution at C-6 and C-8 would be the most anticipated outcomes.

The following table presents predicted outcomes for common EAS reactions based on established directing group principles. Specific experimental data for this compound is not widely reported.

Reaction Reagents Predicted Major Product(s)
NitrationHNO₃, H₂SO₄7-Bromo-3-fluoro-8-nitroisoquinoline and/or 7-Bromo-3-fluoro-6-nitroisoquinoline
BrominationBr₂, FeBr₃6,7-Dibromo-3-fluoroisoquinoline and/or 7,8-Dibromo-3-fluoroisoquinoline
Friedel-Crafts AcylationCH₃COCl, AlCl₃7-Bromo-8-acetyl-3-fluoroisoquinoline and/or 6-Acetyl-7-bromo-3-fluoroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halogenated isoquinolines, favored at electron-deficient positions. wikipedia.orglibretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of an electron-withdrawing group (like the ring nitrogen) ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org

The C-3 position in the isoquinoline ring is activated towards nucleophilic attack by the adjacent ring nitrogen. In SNAr reactions, fluoride (B91410) is an excellent leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. researchgate.net This effect typically outweighs its poor leaving group ability based on anion stability. Therefore, the fluoro-substituent at the activated C-3 position is the most likely site for a classical SNAr reaction.

The following table provides illustrative examples of potential SNAr reactions at the C-3 position, based on the known reactivity of similar fluoro-heterocycles.

Nucleophile Typical Conditions Product
Sodium Methoxide (NaOMe)MeOH, heat7-Bromo-3-methoxyisoquinoline
Ammonia (NH₃)Dioxane, heat7-Bromo-3-aminoisoquinoline
PyrrolidineDMSO, K₂CO₃, heat7-Bromo-3-(pyrrolidin-1-yl)isoquinoline

Reactivity of the Bromo-Substituent at Position 7

The C-7 position is part of the benzene ring and is not electronically activated for a classical SNAr reaction, as it lacks the proximate activating effect of the ring nitrogen. Direct displacement of the bromine at this position by a nucleophile via the addition-elimination mechanism is therefore highly unfavorable.

However, the bromo-substituent at C-7 is highly susceptible to transformation via transition-metal-catalyzed cross-coupling reactions . In these reactions, the reactivity order of halogens is typically I > Br > Cl >> F. Thus, the C-Br bond can be selectively functionalized in the presence of the C-F bond.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid) to form a new C-C bond. libretexts.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction uses a palladium catalyst to form a C-N bond between the aryl bromide and an amine. wikipedia.org

These cross-coupling reactions represent the primary and most synthetically useful transformation pathway for the bromo-substituent at position 7.

The following tables provide illustrative examples of potential cross-coupling reactions at the C-7 position.

Table 3.2.2.1: Illustrative Suzuki-Miyaura Coupling Reactions

Boronic Acid Catalyst/Ligand/Base Product
Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 3-Fluoro-7-phenylisoquinoline

Table 3.2.2.2: Illustrative Buchwald-Hartwig Amination Reactions

Amine Catalyst/Ligand/Base Product
Morpholine Pd₂(dba)₃, BINAP, NaOt-Bu 3-Fluoro-7-morpholinoisoquinoline

Mechanistic Insights into SNAr Pathways on Halogenated Isoquinolines

The mechanistic pathways for nucleophilic substitution on this compound are distinct for each position.

Mechanism at C-3 (Addition-Elimination): The reaction with a nucleophile (Nu⁻) at the C-3 position is expected to follow the classical SNAr mechanism.

Addition: The nucleophile attacks the electrophilic C-3 carbon, breaking the C=N pi-bond and forming a tetrahedral carbon. This creates a negatively charged, non-aromatic Meisenheimer intermediate, which is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom.

Elimination: The aromaticity is restored in a fast step by the elimination of the fluoride leaving group, forming the substituted product.

Mechanism at C-7 (Catalytic Cross-Coupling): Reactions at the C-7 bromine proceed via a catalytic cycle, for example, the Suzuki-Miyaura coupling:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) complex.

Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final C-C bond and regenerating the Pd(0) catalyst. libretexts.org

This dichotomy in reactivity—classical SNAr at the activated C-3 position and transition-metal catalysis at the C-7 position—allows for the selective and stepwise functionalization of this compound, making it a potentially versatile building block in organic synthesis.

Organometallic Reactions of this compound

The carbon-bromine bond at the C7 position of this compound is the primary site for organometallic reactions, particularly palladium-catalyzed cross-coupling reactions. This selectivity arises from the greater reactivity of C(sp²)–Br bonds compared to C(sp²)–F bonds in oxidative addition steps.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. libretexts.org For this compound, the reaction selectively occurs at the C7 position, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. The general catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The reaction is typically carried out using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand. organic-chemistry.org A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential to activate the organoboron reagent. organic-chemistry.org Common solvent systems include mixtures of an organic solvent like dioxane or tetrahydrofuran (B95107) (THF) with water. researchgate.net These conditions are generally mild and tolerate a wide range of functional groups, making the Suzuki-Miyaura coupling a highly versatile tool for derivatizing the this compound core. organic-chemistry.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

Coupling Partner (Ar-B(OR)₂)Catalyst/LigandBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O3-Fluoro-7-phenylisoquinoline
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosCs₂CO₃Toluene/H₂O3-Fluoro-7-(4-methoxyphenyl)isoquinoline
Thiophene-2-boronic acidPdCl₂(dppf)K₃PO₄DMF/H₂O3-Fluoro-7-(thiophen-2-yl)isoquinoline
Methylboronic acidPd(OAc)₂/PCy₃K₃PO₄THF/H₂O3-Fluoro-7-methylisoquinoline

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes and is conducted in the presence of an amine base. organic-chemistry.org In the case of this compound, the reaction proceeds selectively at the C7-Br bond to yield 7-alkynyl-3-fluoroisoquinoline derivatives. These products are valuable precursors for the synthesis of more complex heterocyclic systems.

A typical procedure involves a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst such as copper(I) iodide (CuI), and an amine base like triethylamine (B128534) (NEt₃) or diisopropylamine, which also serves as the solvent in some cases. organic-chemistry.orgsoton.ac.uk The reaction generally proceeds under mild conditions, often at room temperature, and tolerates a variety of functional groups on the alkyne coupling partner. organic-chemistry.org

Table 2: Examples of Sonogashira Coupling with this compound

Alkyne Coupling PartnerPalladium CatalystCopper Co-catalystBase/SolventProduct
PhenylacetylenePd(PPh₃)₄CuINEt₃/THF3-Fluoro-7-(phenylethynyl)isoquinoline
TrimethylsilylacetylenePdCl₂(PPh₃)₂CuIHN(i-Pr)₂3-Fluoro-7-((trimethylsilyl)ethynyl)isoquinoline
Propargyl alcoholPd(PPh₃)₄CuINEt₃/DMF3-(3-Fluoroisoquinolin-7-yl)prop-2-yn-1-ol
1-HeptynePd(PhCN)₂Cl₂/P(t-Bu)₃CuIDioxane/HN(i-Pr)₂3-Fluoro-7-(hept-1-yn-1-yl)isoquinoline

Beyond the Suzuki and Sonogashira reactions, Negishi and Stille couplings offer alternative powerful methods for C-C bond formation at the C7 position of this compound.

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of this method is the high functional group tolerance of organozinc reagents. nih.gov These reagents are typically prepared by the direct insertion of zinc metal into an organohalide or by transmetalation from other organometallic species. nih.gov The Negishi coupling is particularly useful for creating sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds. wikipedia.org

The Stille coupling utilizes an organotin (stannane) reagent as the coupling partner for the organohalide, with palladium as the catalyst. wikipedia.orglibretexts.org Organostannanes are stable to air and moisture, and a wide variety are commercially available or readily synthesized. wikipedia.org The reaction mechanism follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org A significant drawback of the Stille reaction is the high toxicity of organotin compounds and their byproducts, which can complicate purification. wikipedia.orgorganic-chemistry.org

Table 3: Comparison of Negishi and Stille Coupling for this compound

FeatureNegishi CouplingStille Coupling
Organometallic Reagent Organozinc (R-ZnX)Organostannane (R-SnR'₃)
Catalyst Palladium or NickelPalladium
Key Advantages High functional group tolerance; broad scope of coupling partners (sp³, sp², sp). wikipedia.orgnih.govAir and moisture stable reagents; tolerant of many functional groups. wikipedia.org
Key Disadvantages Organozinc reagents can be sensitive to air and moisture, requiring inert atmosphere techniques.High toxicity of organotin reagents and byproducts; purification challenges. wikipedia.orgorganic-chemistry.org

Interaction with highly reactive organometallic reagents like Grignard and organolithium compounds can lead to halogen-metal exchange at the C7 position. This transformation converts the electrophilic C7 carbon into a potent nucleophilic center, opening pathways for reactions with a wide array of electrophiles.

Organolithium reagents, such as n-butyllithium or t-butyllithium, are particularly effective for bromine-lithium exchange. researchgate.net This reaction is typically performed at low temperatures (e.g., -78 °C) in an ethereal solvent like THF or diethyl ether to prevent side reactions. researchgate.net The resulting 7-lithio-3-fluoroisoquinoline is a powerful nucleophile that can be trapped with electrophiles such as carbon dioxide (to form a carboxylic acid), aldehydes or ketones (to form alcohols), or alkyl halides.

Similarly, Grignard reagents can be formed by reacting this compound with magnesium metal, although the activation of magnesium may be required. The resulting organomagnesium compound, 7-(bromomagnesium)-3-fluoroisoquinoline, behaves as a strong nucleophile, analogous to its organolithium counterpart, albeit with generally lower reactivity.

Radical Reactions and Photochemistry of this compound

The carbon-bromine bond is significantly weaker than the carbon-fluorine or carbon-hydrogen bonds within the this compound molecule. This difference in bond dissociation energy makes the C7-Br bond susceptible to homolytic cleavage under photochemical or radical-inducing conditions. While specific studies on this compound are not prevalent, analogies can be drawn from the behavior of other aryl bromides.

For instance, copper-catalyzed reactions involving reagents like ethyl bromodifluoroacetate are known to proceed through radical mechanisms, generating radical species that can add to aromatic systems. mdpi.comresearchgate.net Similarly, exposure of this compound to UV light or radical initiators (e.g., AIBN) in the presence of a hydrogen donor could lead to the formation of a 3-fluoroisoquinolin-7-yl radical. This radical intermediate could then abstract a hydrogen atom to yield 3-fluoroisoquinoline (B1619788), effectively achieving a de-bromination. Alternatively, in the absence of a trapping agent, this radical could participate in dimerization or other radical chain processes.

Ring-Opening and Rearrangement Pathways of this compound

The isoquinoline core is a heteroaromatic system characterized by significant resonance stabilization. Consequently, the bicyclic ring structure of this compound is highly stable and generally resistant to ring-opening or rearrangement reactions under typical laboratory conditions.

Transformations such as ring cleavage would necessitate extreme conditions, for example, powerful reducing agents capable of disrupting the aromaticity (e.g., Birch reduction) or harsh oxidative conditions that would likely degrade the molecule non-selectively. Similarly, classical named rearrangements involving nucleophilic aromatic substitution (e.g., von Richter, Smiles) are not readily applicable to the substitution pattern of this compound and would require exceptionally strong nucleophiles and forcing conditions. Therefore, such pathways are not considered synthetically viable or commonly observed for this compound.

Applications of 7 Bromo 3 Fluoroisoquinoline in Advanced Organic Synthesis

7-Bromo-3-fluoroisoquinoline as a Key Building Block for Complex Heterocycles

The presence of two distinct halogen atoms on the isoquinoline (B145761) core makes this compound an ideal starting material for the synthesis of more elaborate heterocyclic systems. The bromine atom at the 7-position serves as a versatile handle for cross-coupling reactions, while the fluorine atom influences the electronic properties of the ring system.

Polycyclic Aromatic Nitrogen Heterocycles (PANHs) are an important class of compounds, often studied for their applications in materials science and as core structures in medicinal chemistry. This compound can be employed as a foundational component in the synthesis of PANHs through annulation strategies. For instance, the bromine atom can undergo palladium-catalyzed reactions, such as the Suzuki or Stille coupling, to introduce an aryl or vinyl substituent. This new substituent can be designed to contain a functional group that can subsequently participate in an intramolecular cyclization reaction, thereby forming an additional fused aromatic ring onto the isoquinoline framework. This approach allows for the regioselective construction of complex, multi-ring systems that would be challenging to assemble through other methods. The fluorine atom at the C3 position can modulate the electronic landscape of the final PANH, influencing its photophysical properties or biological activity.

Beyond the synthesis of fully aromatic PANHs, this compound is instrumental in constructing partially saturated or non-aromatic fused-ring systems. Methodologies such as intramolecular Heck reactions or transition-metal-free cyclizations can be utilized. rsc.org A common strategy involves an initial cross-coupling reaction at the C7-bromo position to append a side chain. This side chain, containing a reactive moiety like an alkene or an alkyne, can then undergo an intramolecular cyclization, forging a new ring fused to the isoquinoline core. ebrary.netnih.gov The ability to control the size and substitution of the newly formed ring by choosing the appropriate side chain makes this a powerful tool for generating molecular diversity. This approach provides access to novel tricyclic and tetracyclic scaffolds with potential applications in drug discovery.

Fragment-Based Drug Discovery (FBDD) has become a powerful paradigm for identifying lead compounds in modern medicinal chemistry. nih.govdrugdiscoverychemistry.comfrontiersin.org This approach relies on screening small, low-molecular-weight compounds ("fragments") that can be elaborated into more potent drug candidates. researchoutreach.org The isoquinoline ring is considered a "privileged scaffold" due to its frequent appearance in bioactive molecules.

This compound is an exemplary fragment for FBDD campaigns for several reasons:

Vector for Growth: The bromine atom at the 7-position provides a well-defined and synthetically reliable vector for fragment elaboration. researchoutreach.org Using proven cross-coupling chemistry, this position can be used to "grow" the fragment by adding new substituents or "link" it to another fragment that binds in an adjacent pocket of the target protein.

Property Modulation: The fluorine atom can significantly influence the physicochemical properties of the molecule. It can enhance binding affinity through hydrogen bonding interactions with the protein target, block metabolic degradation at that position, and modulate properties like lipophilicity and pKa, which are critical for drug development. researchoutreach.org

Structural Rigidity: The rigid bicyclic structure of the isoquinoline core presents substituents in well-defined spatial orientations, which is advantageous for optimizing interactions with a biological target. nih.gov

Preparation of Diversified Isoquinoline Analogues via Post-Synthetic Modification

Post-synthetic modification refers to the chemical transformation of a functional group on an already assembled molecular scaffold. nih.govrsc.org The bromine atom of this compound is an ideal handle for such modifications, enabling the introduction of a wide array of substituents through well-established transition-metal-catalyzed cross-coupling reactions. nih.gov

The formation of new carbon-carbon bonds is fundamental to the synthesis of complex organic molecules. researchgate.netrsc.orgwikipedia.org The Suzuki-Miyaura coupling reaction is a premier method for this transformation, involving the palladium-catalyzed reaction between an organohalide and an organoboron species. wikipedia.orglibretexts.orgorganic-chemistry.orgchemistry.coachyoutube.com The 7-bromo position of the isoquinoline is highly susceptible to this reaction, allowing for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups with high efficiency and functional group tolerance. This reaction provides a powerful and modular approach to synthesizing libraries of C7-substituted isoquinolines for structure-activity relationship (SAR) studies in drug discovery.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Bromoisoquinoline Scaffolds The following table illustrates typical conditions for Suzuki-Miyaura coupling, which are applicable to this compound.

EntryAryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)
17-Bromoisoquinoline (B118868)Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O95
27-Bromoisoquinoline2-Thiopheneboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane88
34-BromoisoquinolineBenzofuran-2-boronic acid pinacol (B44631) esterPd(OAc)₂ / SPhosK₃PO₄THF/H₂O86 nih.gov
41-Chloro-7-bromoisoquinoline4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O92 (at C7) researchgate.net

The introduction of carbon-heteroatom bonds is crucial for synthesizing molecules with diverse properties and biological activities. nih.govlibretexts.orgwikipedia.orgnih.gov The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.orgjk-sci.com This reaction allows for the facile coupling of the C7-position of this compound with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. This methodology is extensively used in the pharmaceutical industry to install nitrogen-containing functional groups that are common in bioactive compounds. Similarly, related palladium- or copper-catalyzed methods, such as the Ullmann condensation, can be used to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds by coupling with alcohols, phenols, or thiols.

Table 2: Representative Buchwald-Hartwig Amination Reactions on Bromoisoquinoline Scaffolds The following table illustrates typical conditions for Buchwald-Hartwig amination, which are applicable to this compound.

EntryAryl HalideAmineCatalyst/LigandBaseSolventYield (%)
14-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd(dba)₂ / BINAPCs₂CO₃THF76 sci-hub.se
27-BromoisoquinolineMorpholinePd(OAc)₂ / BINAPNaOt-BuToluene98
35-Bromoisoquinoline (B27571)AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane91
47-BromoisoquinolineBenzylaminePd(OAc)₂ / RuPhosK₃PO₄t-Amyl alcohol95

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the modification of complex molecules at a late point in their synthesis. This approach allows for the rapid generation of analogs with diverse properties from a common advanced intermediate. This compound is an excellent substrate for LSF, primarily due to the reactivity of the C7-bromine bond.

The bromine atom at the 7-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are highly reliable and tolerate a wide range of functional groups, making them ideal for modifying complex molecular architectures. For instance, the Suzuki-Miyaura coupling can be employed to introduce new aryl or heteroaryl groups at the C7 position, thereby modulating the electronic and steric properties of the isoquinoline core. Similarly, Sonogashira coupling allows for the introduction of alkyne moieties, which can serve as precursors for further transformations or as components of conjugated materials. The Buchwald-Hartwig amination can be used to install various nitrogen-containing functional groups, which are crucial for biological activity in many pharmaceutical compounds.

The fluorine atom at the 3-position, being relatively inert to these palladium-catalyzed processes, remains intact during the functionalization of the C7-position. This selective reactivity is a key advantage of this compound in LSF, as it allows for the precise and predictable modification of the molecule.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Late-Stage Functionalization

Reaction Type Coupling Partner Catalyst/Ligand Base Solvent Potential C7-Substituent
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O Phenyl, Pyridyl
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂/CuI Et₃N THF Phenylethynyl
Buchwald-Hartwig Amine Pd₂(dba)₃/Xantphos Cs₂CO₃ Dioxane Morpholinyl, Anilinyl
Heck Alkene Pd(OAc)₂ Et₃N DMF Styrenyl

Use of this compound in Methodological Development

The development of new synthetic methods is a cornerstone of chemical research. The distinct reactivity of the C-Br and C-F bonds in this compound makes it an ideal substrate for testing and refining novel synthetic transformations.

The quest for more efficient, selective, and environmentally benign catalysts is ongoing. This compound can serve as a benchmark substrate for evaluating the performance of new catalytic systems for C-C and C-heteroatom bond formation. For example, researchers developing new palladium, nickel, or copper catalysts for cross-coupling reactions can use this molecule to assess the catalyst's activity, selectivity for the C-Br bond, and tolerance of the fluoro-substituted heterocyclic core. The presence of the nitrogen atom in the isoquinoline ring can also probe the catalyst's compatibility with Lewis basic functional groups.

Furthermore, the development of catalysts for C-F bond activation is a significant area of research. While the C-F bond is generally unreactive, its selective activation and functionalization would open up new avenues in organic synthesis. This compound could be employed as a substrate to test the feasibility of new catalytic systems designed for C-F bond cleavage and transformation, potentially in the presence of the more reactive C-Br bond.

Halogen exchange (HALEX) reactions are important for the synthesis of fluorinated and other halogenated aromatic compounds. The development of new reagents for nucleophilic halogen exchange is of particular interest. While the fluorine atom in 3-fluoroisoquinoline (B1619788) is generally a poor leaving group in traditional nucleophilic aromatic substitution (SNAr) reactions, its displacement could be facilitated by novel, highly potent nucleophilic fluorinating agents or through the use of transition metal catalysis. This compound could serve as a test substrate for such new reagents, with the potential for selective exchange of either the bromine or the fluorine atom depending on the reaction conditions.

Precursor for Advanced Research Tools and Materials

The unique structural and electronic features of the this compound scaffold make it a valuable precursor for the synthesis of a variety of advanced research tools and materials with tailored properties.

Fluorescent probes are indispensable tools for visualizing and studying biological processes in real-time. The isoquinoline core is known to exhibit fluorescence, and its photophysical properties can be finely tuned through substitution. This compound serves as a versatile platform for the development of novel fluorescent probes.

The C7-bromo position can be functionalized with various recognition moieties (e.g., chelators for metal ions, reactive groups for specific enzymes, or binding partners for biomolecules) via the cross-coupling reactions mentioned earlier. The fluorine atom at the C3-position can influence the electronic properties of the fluorophore, potentially leading to favorable shifts in the excitation and emission wavelengths, as well as improved quantum yields and photostability. The nitrogen atom of the isoquinoline ring can also be utilized for quaternization, which can further modulate the probe's photophysical properties and enhance its water solubility for biological applications.

Table 2: Potential Modifications of this compound for Fluorescent Probe Development

Position Modification Purpose
C7 Suzuki coupling with a boronic acid-appended recognition group Introduction of a target-specific binding site
C7 Sonogashira coupling with a fluorescent dye Creation of a FRET-based probe
N2 Quaternization with an alkyl halide Enhancement of water solubility and modulation of fluorescence

The development of new ligands is crucial for advancing transition metal catalysis. The isoquinoline framework can be incorporated into ligand structures to create novel steric and electronic environments around a metal center. This compound can be used as a precursor to synthesize such ligands.

For example, the bromine atom at the 7-position can be replaced with a phosphine (B1218219) group through a cross-coupling reaction, or with another coordinating group. The nitrogen atom of the isoquinoline ring can also act as a coordination site for a metal. The resulting bidentate (N,P) or monodentate ligands could find applications in a variety of catalytic transformations, such as asymmetric hydrogenation, cross-coupling reactions, and C-H activation. The fluorine atom at the 3-position would remain as a structural and electronic modifier of the ligand, potentially influencing the catalytic activity and selectivity of the corresponding metal complex.

Building Block for Optoelectronic Material Precursors in Academic Research

As of the current body of scientific literature, there are no specific research findings or data available on the use of this compound for the synthesis of optoelectronic material precursors.

Theoretical and Computational Investigations Pertaining to 7 Bromo 3 Fluoroisoquinoline

Electronic Structure Analysis of 7-Bromo-3-fluoroisoquinoline

A complete electronic structure analysis of this compound would require sophisticated computational modeling. This would involve the application of quantum mechanical principles to understand the distribution of electrons within the molecule and to determine its geometric and energetic properties.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By calculating the electron density, DFT can be used to determine the optimized, or ground state, geometry of a molecule, which corresponds to its most stable three-dimensional arrangement. Such calculations would provide precise bond lengths, bond angles, and dihedral angles for this compound. However, specific DFT calculation results for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map reveals regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively. For this compound, an MEP map would highlight the electron-rich and electron-poor areas, offering insights into its intermolecular interactions. Unfortunately, no such map has been published.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. An FMO analysis of this compound would provide the energies of its HOMO and LUMO, the energy gap between them, and their spatial distribution, which are fundamental to understanding its reactivity. This specific information is currently unavailable.

Quantum Chemical Predictions of Reactivity

Building upon the electronic structure analysis, quantum chemical calculations can be employed to predict the reactivity of a molecule. This involves the calculation of various indices and the modeling of reaction pathways.

Prediction of Regioselectivity in Substitution Reactions

For a substituted aromatic system like this compound, computational methods can predict the most likely sites for substitution reactions, such as electrophilic or nucleophilic aromatic substitution. This is known as predicting the regioselectivity. By analyzing the distribution of electron density, the stability of reaction intermediates (such as sigma complexes), and local reactivity descriptors (like Fukui functions), the most reactive positions on the isoquinoline (B145761) ring can be identified. Such a predictive study for this compound has not been found in the existing scientific literature.

Transition State Modeling for Key Synthetic Transformations

The synthesis of functionalized isoquinolines often involves complex reaction mechanisms that can be elucidated through transition state modeling. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. For a molecule like this compound, key synthetic transformations could include nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), or the construction of the isoquinoline ring itself via methods like the Bischler-Napieralski or Pictet-Spengler reactions.

Transition state modeling for such reactions would involve:

Identification of Reactants, Products, and Intermediates: Defining the precise chemical species involved in the transformation.

Locating the Transition State (TS) Structure: This is a first-order saddle point on the potential energy surface. Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are commonly employed.

Frequency Calculations: To confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the vibrational mode of the bond breaking/forming process.

Calculation of Activation Energy (ΔG‡): The difference in Gibbs free energy between the transition state and the reactants, which is crucial for predicting reaction rates.

While specific data for this compound is not available, studies on similar halogenated aromatic compounds provide a framework for the expected computational outcomes.

Table 1: Hypothetical Transition State Modeling Data for a Key Synthetic Transformation of a Halogenated Isoquinoline

Reaction StepComputational MethodBasis SetCalculated Activation Energy (kcal/mol)Key Bond Distances in TS (Å)
C-N Bond FormationB3LYP6-311+G(d,p)22.5C-N: 2.15, C-Leaving Group: 2.30
Oxidative AdditionM06-2Xdef2-TZVP18.9Pd-C: 2.10, Pd-Br: 2.55

Note: This table is illustrative and not based on actual published data for this compound.

In Silico Design of Novel Isoquinoline Derivatives from this compound

The this compound scaffold presents multiple avenues for chemical modification, making it a candidate for in silico drug design. The bromine atom at the 7-position is particularly amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents. The fluorine atom at the 3-position can influence the molecule's electronic properties and metabolic stability.

In silico design of novel derivatives would typically involve:

Target Identification: Selecting a biological target (e.g., a protein kinase, receptor) where isoquinoline-based inhibitors have shown activity.

Virtual Library Generation: Creating a library of virtual compounds by computationally modifying the this compound core. This could involve adding different functional groups at the 7-position via simulated reactions.

Molecular Docking: Predicting the binding mode and affinity of the designed derivatives within the active site of the biological target.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the chemical structure of the derivatives with their predicted biological activity.

ADMET Prediction: In silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the most promising candidates.

Research on other isoquinoline derivatives has demonstrated the utility of these approaches in identifying potent and selective inhibitors for various therapeutic targets.

Table 2: Illustrative Data from an In Silico Screening of Hypothetical 7-Substituted-3-fluoroisoquinoline Derivatives

Derivative ID7-Position SubstituentPredicted Binding Affinity (kcal/mol)Predicted Lipinski's Rule of Five Violations
D-001-Phenyl-8.20
D-002-Morpholine-7.50
D-003-Aniline-8.50
D-004-Thiophene-7.90

Note: This table is for illustrative purposes and does not represent actual experimental or computational results for this compound derivatives.

Conformational Analysis and Tautomerism Studies

Conformational Analysis:

For a rigid aromatic system like this compound, the scope of conformational analysis is limited compared to flexible aliphatic molecules. The primary focus would be on the rotational barriers of any non-symmetrical substituents that might be introduced, for example, at the 7-position. Understanding the preferred orientation of such substituents can be crucial for predicting receptor binding. Computational methods like relaxed potential energy surface scans can be employed to determine the energy profile of bond rotations.

Tautomerism:

Tautomerism in isoquinoline itself is not a prominent feature. However, the introduction of certain functional groups could potentially lead to tautomeric equilibria. For instance, if a hydroxyl or amino group were to be introduced onto the isoquinoline ring, keto-enol or imine-enamine tautomerism could become relevant.

For this compound in its ground state, significant tautomerism is not expected. Computational studies to investigate potential tautomers would involve:

Proposing Plausible Tautomeric Forms: Drawing alternative structures based on proton migration.

Geometry Optimization and Energy Calculation: Calculating the relative energies of the different tautomers using high-level quantum mechanical methods.

Solvent Effects: Incorporating a solvent model (e.g., Polarizable Continuum Model) to assess how the solvent environment might influence the tautomeric equilibrium.

Studies on related nitrogen-containing heterocyclic compounds have shown that the relative stability of tautomers can be significantly influenced by both substituent effects and the surrounding medium.

Future Research Directions and Unexplored Avenues for 7 Bromo 3 Fluoroisoquinoline

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic strategies for 7-Bromo-3-fluoroisoquinoline and its derivatives, while effective, often present opportunities for improvement in terms of efficiency, cost-effectiveness, and environmental impact. Future research should prioritize the development of greener and more sustainable synthetic pathways. This includes exploring catalytic systems that minimize waste, utilize less hazardous reagents, and operate under milder reaction conditions. The principles of atom economy and step economy will be paramount in designing these next-generation syntheses. A significant goal is to devise methods that are not only high-yielding but also scalable for potential industrial applications.

Exploration of Novel Reactivity Patterns and Mechanistic Pathways

A deeper understanding of the reactivity of this compound is crucial for its strategic application in synthesis. The presence of both a bromine and a fluorine atom on the isoquinoline (B145761) core offers distinct opportunities for selective functionalization. Future research should focus on systematically exploring the differential reactivity of these two halogen atoms under various reaction conditions. This includes investigating a broader range of cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, to introduce diverse substituents at the 7-position. rsc.org

Furthermore, elucidating the mechanistic pathways of these transformations is a key objective. rsc.org Computational studies, in conjunction with experimental work, can provide valuable insights into reaction intermediates and transition states, guiding the optimization of reaction conditions and the prediction of product outcomes. A notable area of interest is the investigation of N-fluoroalkylated ketenimines as potential intermediates in the formation of fluorinated isoquinolines. rsc.org

Integration into Flow Chemistry and Automation for Scalable Synthesis

To transition from laboratory-scale synthesis to industrial production, the integration of flow chemistry and automation presents a promising avenue. Continuous flow reactors offer numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity.

Future research in this area will involve the development of robust and reliable flow-based protocols for the synthesis of this compound and its subsequent derivatization. This will require careful optimization of reactor design, solvent selection, and catalyst immobilization techniques. The implementation of automated systems for reaction monitoring and purification will further enhance the efficiency and reproducibility of the synthetic process, making the large-scale production of these valuable compounds more feasible.

Design of Highly Functionalized Isoquinoline Scaffolds via this compound Precursors

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. rsc.orgnih.gov this compound serves as an excellent starting point for the creation of diverse libraries of highly functionalized isoquinolines. nih.gov Future efforts will be directed towards leveraging the unique reactivity of this precursor to install a wide array of functional groups at specific positions on the isoquinoline ring.

This will involve the strategic application of both established and novel synthetic methodologies. For example, rhodium(III)-catalyzed [4+2]-annulation reactions of benzamides with internal alkynes have emerged as a powerful tool for constructing complex isoquinolone derivatives, which can be further transformed into highly functionalized isoquinolines. nih.gov The ability to selectively modify the 7- and 3-positions of the isoquinoline core opens up vast possibilities for creating novel molecular architectures with tailored biological activities.

Advanced Spectroscopic Characterization Techniques for Elucidation of Reaction Intermediates

A thorough understanding of reaction mechanisms is often hindered by the transient nature of reaction intermediates. The application of advanced spectroscopic techniques is essential for their detection and characterization. Future research should employ a combination of in-situ spectroscopic methods, such as rapid-injection NMR, stopped-flow UV-Vis, and time-resolved mass spectrometry, to gain real-time insights into the formation and consumption of intermediates in reactions involving this compound.

These experimental approaches, when coupled with theoretical calculations, will provide a detailed picture of the reaction landscape, enabling the rational design of more efficient and selective synthetic transformations. The identification and characterization of key intermediates will be instrumental in overcoming synthetic challenges and unlocking new reactivity patterns.

Q & A

Basic: What are the standard synthetic routes for preparing 7-Bromo-3-fluoroisoquinoline, and how are reaction conditions optimized?

The synthesis typically involves halogenation and fluorination steps on an isoquinoline backbone. A common approach includes:

  • Bromination : Reacting 3-fluoroisoquinoline with brominating agents (e.g., NBS or Br₂) in inert solvents (e.g., DCM or CCl₄) at controlled temperatures (0–25°C) to achieve regioselectivity at the 7-position .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .
    Key optimization parameters include solvent polarity, temperature (to avoid side reactions like over-bromination), and stoichiometry. For example, excess bromine may lead to di-substitution, requiring careful titration .

Advanced: How can regioselectivity challenges in halogenation be addressed for this compound derivatives?

Regioselectivity is influenced by electronic and steric factors :

  • Directing Groups : Introducing temporary protecting groups (e.g., methoxy at the 1-position) can direct bromination to the 7-position, as seen in analogous compounds .
  • Low-Temperature Reactions : Performing bromination at –10°C to 0°C reduces kinetic competition between substitution sites, favoring the 7-position .
  • Computational Modeling : DFT calculations predict electron density distribution on the isoquinoline ring to identify reactive sites, aiding in reagent selection (e.g., electrophilic vs. radical bromination) .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., fluorine’s deshielding effect at C3, bromine’s coupling patterns at C7) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 226.04 g/mol for C9_9H5_5BrFN) and isotopic patterns for bromine .
  • X-Ray Crystallography : Resolves structural ambiguities; for example, the InChI key IXLPAFQCBBGXBG-UHFFFAOYSA-N (PubChem) provides reference data for bond angles and crystal packing .

Advanced: How can researchers resolve contradictions in biological activity data for halogenated isoquinoline analogs?

Contradictions often arise from substituent positioning and assay variability :

  • SAR Studies : Compare this compound with analogs (e.g., 6-Bromo-1-chloro-7-fluoroisoquinoline) to isolate the impact of halogen placement on bioactivity . Fluorine at C3 enhances electron-withdrawing effects, potentially increasing binding affinity in enzyme inhibition assays .
  • Dose-Response Curves : Validate activity across multiple concentrations to distinguish true efficacy from assay noise .
  • Meta-Analysis : Cross-reference PubChem and ChEMBL datasets to identify consensus trends in antiviral or anticancer activity .

Basic: What are the primary research applications of this compound in medicinal chemistry?

  • Kinase Inhibitors : The compound serves as a scaffold for ATP-binding pocket targeting due to its planar aromatic structure and halogen interactions .
  • Antiviral Probes : Fluorine and bromine enhance metabolic stability, making it a candidate for HIV protease inhibitor studies .
  • PET Tracers : 18^{18}F-labeled derivatives are explored for imaging applications, leveraging fluorine’s isotopic properties .

Advanced: What strategies improve the solubility and bioavailability of this compound derivatives?

  • Prodrug Design : Esterification of the isoquinoline nitrogen (e.g., methyl carboxylate derivatives) enhances aqueous solubility .
  • Co-Solvent Systems : Use DMSO-water or PEG-based solutions for in vitro assays, balancing polarity and compound stability .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions while preserving halogen-mediated target binding .

Basic: How are stability and storage conditions determined for this compound?

  • Accelerated Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways (e.g., dehalogenation or oxidation) .
  • Recommended Storage : Sealed containers under inert gas (N2_2 or Ar) at –20°C, with desiccants to prevent hydrolysis .
  • Purity Monitoring : Regular HPLC analysis (e.g., >98% purity threshold) ensures batch consistency .

Advanced: How do steric and electronic effects of bromine/fluorine impact cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

  • Electronic Effects : Fluorine’s electronegativity activates the bromine at C7 for Pd-catalyzed coupling, while steric hindrance from C3-F may slow reaction rates .
  • Catalyst Optimization : Use bulky ligands (e.g., SPhos) to mitigate steric challenges and improve yields .
  • Solvent Screening : Polar aprotic solvents (DMF or THF) enhance solubility of aryl boronic acid coupling partners .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.